molecular formula C17H17N3OS B2593483 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide CAS No. 863593-90-2

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide

Cat. No. B2593483
CAS RN: 863593-90-2
M. Wt: 311.4
InChI Key: DMZOINZLORSOFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a series of steps from commercially available substances. The process yields a colorless solid . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The compound is a colorless solid with a melting point of 230–232 °C .


Chemical Reactions Analysis

The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay. The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .


Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 230–232 °C. The 1H NMR (400 MHz, DMSO-d6) δ values are provided in the referenced paper .

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold, to which our compound belongs, has demonstrated high antitumor activity . Researchers have explored derivatives of this scaffold for their potential as anticancer drugs. The structural similarity to purine allows for modifications that optimize binding to biological targets.

Antibacterial Properties

Thiazolo[3,2-a]pyrimidine derivatives have also shown antibacterial activity. While the sulfonic acid group in the phenyl ring may not significantly contribute to inhibition, electron-withdrawing groups (such as nitro) enhance effectiveness against Gram-negative bacteria . For instance, compounds containing a primary amino substituent on the phenyl group exhibit moderate potency against certain bacterial strains.

Antioxidant Potential

Novel thiazolo[4,5-b]pyridines, related to our compound, have been identified as potent antioxidants . Their ability to scavenge free radicals makes them promising candidates for therapeutic interventions related to oxidative stress.

Antifungal Properties

While specific data on our compound’s antifungal activity are scarce, the broader class of thiazolo[3,2-a]pyrimidines has been explored for its potential in combating fungal infections. Further research is needed to assess their efficacy.

Mechanism of Action

Target of Action

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a potent inhibitor of the enzyme phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide interacts with its target, PI3K, by forming a hydrogen bond with the active centers of the enzyme . This interaction interferes with the normal function of the enzyme, leading to a decrease in its activity .

Biochemical Pathways

The inhibition of PI3K by N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Pharmacokinetics

It is known that the compound shows potent pi3k inhibitory activity, with an ic50 value of 36 nM . This suggests that the compound has a high affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide’s action is the inhibition of PI3K, leading to a disruption in the PI3K/AKT/mTOR pathway . This can lead to the death of cancer cells, as these cells often rely on this pathway for survival and proliferation .

Future Directions

The compound shows potent PI3K inhibitory activity, indicating its potential in medical and scientific research. Future studies could focus on exploring its applications in various fields .

properties

IUPAC Name

2-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-10(2)15(21)19-14-9-12(7-6-11(14)3)16-20-13-5-4-8-18-17(13)22-16/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZOINZLORSOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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